molecular formula C17H12BrNOS B10892133 1-(4-Bromophenyl)-2-(quinolin-8-ylsulfanyl)ethanone

1-(4-Bromophenyl)-2-(quinolin-8-ylsulfanyl)ethanone

Cat. No.: B10892133
M. Wt: 358.3 g/mol
InChI Key: NOMCMWHSZQRQIR-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE is an organic compound that features a bromophenyl group and a quinolylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE typically involves the following steps:

    Formation of the Bromophenyl Intermediate: This can be achieved by brominating a phenyl compound using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Quinolylsulfanyl Intermediate:

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the quinolylsulfanyl intermediate under appropriate conditions, such as using a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinolylsulfanyl ketones or acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE would depend on its specific application. For example, if it is used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-PROPANONE: Similar structure with a propanone backbone.

    1-(4-CHLOROPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    1-(4-BROMOPHENYL)-2-(6-QUINOLYLSULFANYL)-1-ETHANONE: Similar structure with a different position of the quinolylsulfanyl group.

Uniqueness

1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE is unique due to the specific combination of the bromophenyl and quinolylsulfanyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H12BrNOS

Molecular Weight

358.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-quinolin-8-ylsulfanylethanone

InChI

InChI=1S/C17H12BrNOS/c18-14-8-6-12(7-9-14)15(20)11-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11H2

InChI Key

NOMCMWHSZQRQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)Br)N=CC=C2

Origin of Product

United States

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